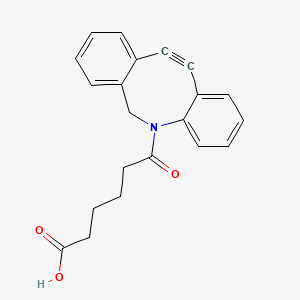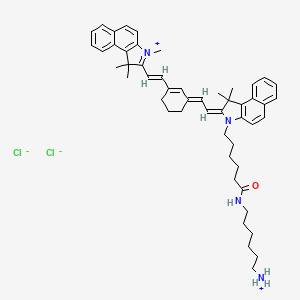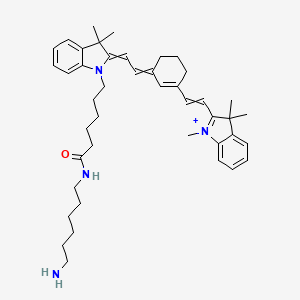
DBCO-C6-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-C6-acid, also known as Dibenzocyclooctyne-C6-acid or ADIBO/DIBAC, is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions. Primary or secondary amines can react with DBCO groups in the presence of activators (e.g., EDC, HATU), forming a stable amide bond . It’s also noted that copper (I) protects DBCO from acid-mediated rearrangement during peptide cleavage, enabling direct production of DBCO-containing synthetic peptides .Molecular Structure Analysis
The molecular formula of DBCO-C6-acid is C21H19NO3, and its molecular weight is 333.38 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
DBCO-C6-acid is a click chemistry reagent. It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-C6-acid appears as a slightly purple, grey, or yellow to orange solid. It is recommended to be stored at -20°C . The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .科学的研究の応用
Bioorthogonal Chemistry
DBCO-C6-acid plays a significant role in bioorthogonal chemistry . Bioorthogonal chemistry refers to chemical transformations that can occur within living systems without perturbing natural biological processes . DBCO-C6-acid is used in strain-promoted azide–alkyne cycloaddition (SPAAC) reactions, which avoid the biotoxicity caused by the use of Cu (I) catalysts .
Synthesis of Antibody-Drug Conjugates (ADCs)
DBCO-C6-acid is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .
Synthesis of Carmaphycin Analogues
DBCO-C6-acid can be used in the synthesis of carmaphycin analogues . Carmaphycins are a class of potent cytotoxic agents isolated from marine cyanobacteria, and their analogues are being explored for potential therapeutic applications .
Click Chemistry Reactions
DBCO-C6-acid is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that is reliable, wide in scope, and can be performed under mild conditions .
Derivatization Efficiency Improvement
DBCO-C6-acid has an extended 6-carbon atom spacer arm that improves its derivatization efficiency . This means it can form more stable conjugates, which is beneficial in various chemical reactions .
Solubility Improvement
The extended 6-carbon atom spacer arm of DBCO-C6-acid also improves its solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . This makes it easier to work with in a laboratory setting .
Azadibenzocyclooctyne acid, a derivative of DBCO-C6-acid, is the simplest amine reactive reagent for introducing a dibenzylcyclooctyne to available amine functionality . This is useful in strain-promoted copper-free azide-alkyne click chemistry reactions .
Large-Scale Development and Application
Despite the synthesis processes of DBCO structures being time-consuming, DBCO-C6-acid is still widely used due to its high reaction activity . This makes it a valuable compound for large-scale development and application .
作用機序
Target of Action
DBCO-C6-acid, also known as ADIBO or DIBAC, is primarily used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of DBCO-C6-acid are molecules containing Azide groups .
Mode of Action
DBCO-C6-acid contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as click chemistry, allows for the efficient functionalization of primary or secondary amines in the presence of activators such as EDC or HATU .
Biochemical Pathways
The key biochemical pathway involved in the action of DBCO-C6-acid is the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction allows for the stable attachment of the ADC cytotoxin to the antibody, forming the ADC .
Pharmacokinetics
It’s worth noting that the extended 6-carbon atom spacer arm of dbco-c6-acid improves its solubility in organic solvents such as dichloromethane, chloroform, thf, and ethyl acetate . This could potentially impact the compound’s ADME properties and bioavailability.
Result of Action
The result of DBCO-C6-acid’s action is the formation of stable antibody-drug conjugates (ADCs). These ADCs are designed to deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .
Action Environment
The action of DBCO-C6-acid is influenced by the presence of Azide groups in the target molecules . Additionally, the reaction efficiency and stability of the resulting conjugates are improved by the extended 6-carbon atom spacer arm . .
Safety and Hazards
将来の方向性
DBCO-C6-acid is an analog of DBCO-Acid with an extended 6-carbon atom spacer arm. The extended 6-carbon atom spacer arm improves its derivatization efficiency and the stability of the yielded conjugates. This spacer arm also improves solubility in organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate . It is commonly used for copper-free Click Chemistry reactions .
特性
IUPAC Name |
6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(11-5-6-12-21(24)25)22-15-18-9-2-1-7-16(18)13-14-17-8-3-4-10-19(17)22/h1-4,7-10H,5-6,11-12,15H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLBCOFKPVQLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-C6-acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B606870.png)





![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)
